

Physical Properties of Phenylmethanimine Derivatives: A Technical Guide

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This technical guide provides a comprehensive overview of the core physical properties of **phenylmethanimine** derivatives for researchers, scientists, and drug development professionals. **Phenylmethanimine**, also known as N-benzylideneaniline, and its derivatives are a class of imines that have garnered significant interest due to their versatile applications in organic synthesis and medicinal chemistry. This document summarizes key quantitative data, details common experimental protocols for their characterization, and illustrates important conceptual workflows.

Quantitative Physical Properties

The physical properties of **phenylmethanimine** derivatives are significantly influenced by the nature and position of substituents on both the phenyl rings. The following tables summarize available data on their melting points and spectroscopic characteristics. Data for a wider range of derivatives, particularly concerning boiling points and solubility, is not extensively consolidated in the literature, reflecting a potential area for further systematic investigation.

Table 1: Melting Points of Selected **Phenylmethanimine** Derivatives



| Compound | Substituent(s) | Melting Point (°C) |
|--|----------------------|----------------------------|
| N-(5,6-dimethyl-1H- benzo[d]imidazol-2-yl)-1- phenylmethanimine derivatives (unspecified) | Varied benzaldehydes | Not specified in abstracts |
| (E)-1-(4-chlorophenyl)-N- (nitrophenyl)methanimine | 4-chloro, nitro | Not specified in abstracts |
| p-Carboranylamidine derivatives | p-carboranyl | 238-265 |

Note: The provided search results frequently mention the synthesis of new derivatives without consistently reporting specific physical constants like melting or boiling points in the abstracts.

Table 2: Spectroscopic Data for Selected Phenylmethanimine Derivatives

| Derivative Class | Technique | Wavelength/Chemi cal Shift | Reference |
|---|--------------------------------|--|-----------|
| Schiff bases of Phenylsulfonylamide | UV-Vis | λ max 284-352 nm (π \rightarrow π * transition) | [1] |
| Schiff bases of Phenylsulfonylamide | ¹ H-NMR | δ 4.3 ppm (s, 1H, CH=N) | [1] |
| (E)-1-(4- chlorophenyl)-N- (nitrophenyl)methanim ine | UV-Vis | Not specified in abstract | [2] |
| Benzimidazole phenylmethanimine derivatives | General | Spectroscopic methods used for characterization | [3] |
| Chelatophore functionalized 1,3- benzoxazinone spiropyrans | ¹ H-NMR, UV/Vis, IR | Characterization performed | [4] |



Experimental Protocols

The characterization of **phenylmethanimine** derivatives relies on standard spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments commonly cited in the literature.

Synthesis and Purification

A common synthetic route to **phenylmethanimine** derivatives involves the condensation reaction between a primary amine and an aldehyde or ketone.

- Classical Reflux Method:
 - An equimolar solution of the desired substituted aniline and benzaldehyde is prepared in a suitable solvent, such as ethanol or methanol.
 - A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the reaction.
 - The mixture is refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution.
 - The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure **phenylmethanimine** derivative. Some derivatives can be purified by simple solvent washing.[3]

Spectroscopic Characterization

- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - A small sample of the purified derivative is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a salt plate (e.g., NaCl).
 - The spectrum is recorded over a typical range of 4000-400 cm⁻¹.



- Key vibrational bands are analyzed to confirm the presence of functional groups, particularly the C=N imine stretch, which typically appears in the range of 1690-1640 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A sample of the derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
 - The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to elucidate the molecular structure. The proton of the imine group (-CH=N-) typically appears as a singlet in the δ 8-9 ppm region in ¹H NMR spectra.[1]
- Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
 - The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
 - The wavelength of maximum absorption (λ max) is determined, which corresponds to electronic transitions within the molecule, such as $\pi \to \pi^*$ and $n \to \pi^*$ transitions of the imine and aromatic systems.[1]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of **phenylmethanimine** derivatives, which is particularly important for drug development.

- Potentiometric Titration:
 - A solution of the **phenylmethanimine** derivative of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).

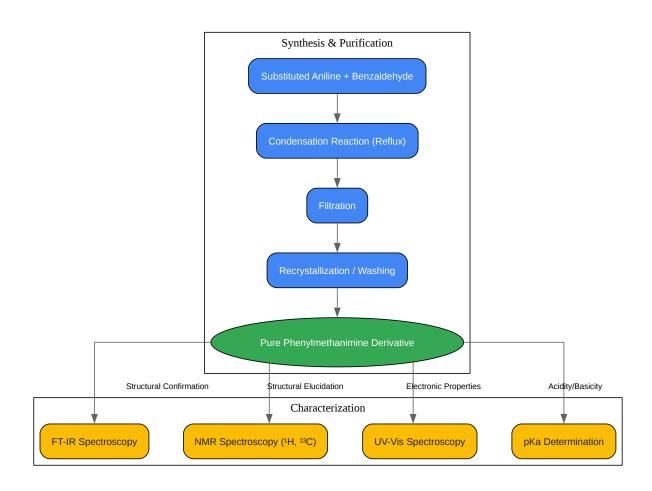


- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
- Computational Methods:
 - Computational models, such as those employing Density Functional Theory (DFT) with a continuum solvation model, can be used to calculate pKa values.[5]
 - These methods calculate the free energy change of the deprotonation reaction in a solvent to predict the pKa.[5]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of **phenylmethanimine** derivatives.

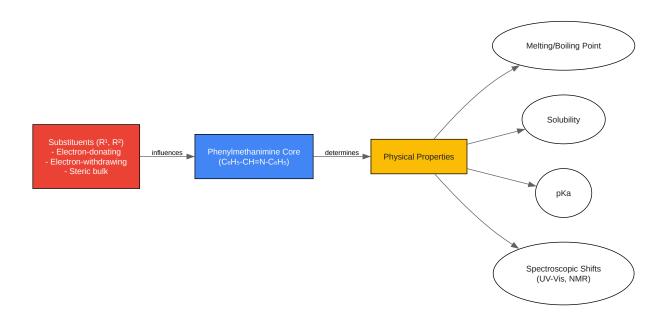




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Caption: General experimental workflow for the synthesis and characterization of **phenylmethanimine** derivatives.





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Caption: Conceptual diagram of structure-property relationships in **phenylmethanimine** derivatives.

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